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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of Human

Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 using an Enzyme-Linked

Immunosorbent Assay (ELISA). Additionally, it includes an overview of the signaling pathways

influenced by extracellular p17 and presents exemplary data obtained from such assays.

Introduction
The HIV-1 matrix protein p17 is a 17 kDa structural protein that plays a crucial role in the viral

life cycle, including viral assembly and maturation.[1] Beyond its structural role, extracellular

p17 can act as a viral cytokine, interacting with host cell receptors and influencing various

cellular processes.[1] Consequently, the detection and quantification of p17 in biological

samples are of significant interest for HIV research, diagnostics, and the development of

therapeutic interventions. This document outlines two common ELISA protocols for the

detection of p17 antigen or anti-p17 antibodies: the Sandwich ELISA and the Indirect ELISA.
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The following tables summarize quantitative data that can be obtained using an HIV-1 p17

ELISA. Table 1 illustrates the correlation between anti-p17 antibody titers and disease

progression in HIV-1 infected individuals. Table 2 provides an example of the prevalence of

different anti-HIV-1 antibody profiles, including the presence of anti-p17 antibodies, in a cohort

of HIV-1 positive individuals. While these examples focus on antibody detection, similar

quantitative data can be generated for p17 antigen levels.

Patient Cohort Number of Patients
Median Anti-p17 Antibody
Titer

Asymptomatic 150 1:12800

AIDS-Related Complex (ARC) 75 1:3200

AIDS 50 1:800

Table 1: Correlation of Anti-p17 Antibody Titer with HIV-1 Disease Progression. This table

demonstrates that declining anti-p17 antibody titers, as measured by ELISA, are associated

with the progression of HIV-1 disease from asymptomatic stages to AIDS.

Antibody Profile
Number of Positive
Samples

Percentage of Total
Positives

gp160+gp120+p66+p51+gp41

+p31+p24+p17
4131 49.43%

gp160+gp120+gp41+p31+p24

+p17
382 58.59%

Other Profiles - -

Table 2: Prevalence of Anti-HIV-1 Antibody Profiles in Confirmed Positive Samples. This table,

adapted from a study analyzing antibody profiles, shows the frequency of detecting anti-p17

antibodies in conjunction with other HIV-1 specific antibodies.
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Two primary ELISA formats are detailed below for the study of HIV-1 p17: a Sandwich ELISA

for the direct quantification of the p17 antigen and an Indirect ELISA for the detection of

antibodies against the p17 protein.

Sandwich ELISA Protocol for HIV-1 p17 Antigen
Quantification
This method utilizes a matched pair of antibodies, a capture antibody and a detection antibody,

that bind to different epitopes on the p17 protein.

Materials:

High-binding 96-well microplate

Capture antibody (monoclonal anti-HIV-1 p17)

Recombinant HIV-1 p17 standard

Detection antibody (biotinylated monoclonal anti-HIV-1 p17)

Streptavidin-HRP (Horseradish Peroxidase)

Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

Blocking Buffer (e.g., 1% BSA in PBS)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

Stop Solution (e.g., 2 N H₂SO₄)

Plate reader capable of measuring absorbance at 450 nm

Procedure:

Coating: Dilute the capture antibody in Coating Buffer to a concentration of 1-10 µg/mL. Add

100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.
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Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash

Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room

temperature.

Washing: Repeat the washing step as in step 2.

Sample and Standard Incubation: Prepare serial dilutions of the recombinant p17 standard in

Blocking Buffer. Add 100 µL of the standards and samples (e.g., patient plasma, serum, or

cell culture supernatant) to the appropriate wells. Incubate for 2 hours at room temperature.

Washing: Repeat the washing step as in step 2.

Detection Antibody Incubation: Dilute the biotinylated detection antibody in Blocking Buffer.

Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room

temperature.

Washing: Repeat the washing step as in step 2.

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. Add

100 µL of the diluted conjugate to each well and incubate for 30 minutes at room

temperature in the dark.

Washing: Repeat the washing step as in step 2, followed by a final wash with distilled water.

Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-

30 minutes at room temperature in the dark, or until a color change is observed.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The

concentration of p17 in the samples can be determined by interpolating from the standard

curve.

Indirect ELISA Protocol for Anti-HIV-1 p17 Antibody
Detection
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This method is used to detect the presence and relative quantity of antibodies specific to the

HIV-1 p17 protein in a sample.

Materials:

High-binding 96-well microplate

Recombinant HIV-1 p17 protein

Patient/sample serum or plasma

Secondary antibody (e.g., HRP-conjugated anti-human IgG)

Coating Buffer

Blocking Buffer

Wash Buffer

Substrate Solution (TMB)

Stop Solution

Plate reader

Procedure:

Coating: Dilute the recombinant HIV-1 p17 protein in Coating Buffer to a concentration of 1-

10 µg/mL. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate

overnight at 4°C.

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash

Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room

temperature.

Washing: Repeat the washing step as in step 2.
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Sample Incubation: Dilute the patient/sample serum or plasma in Blocking Buffer. Add 100

µL of the diluted samples to the appropriate wells. Incubate for 1-2 hours at room

temperature.

Washing: Repeat the washing step as in step 2.

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking

Buffer. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at

room temperature.

Washing: Repeat the washing step as in step 2.

Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-

30 minutes at room temperature in the dark.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The presence

of anti-p17 antibodies is indicated by a color change and can be quantified relative to a

positive control.
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Caption: General workflow for an ELISA experiment.
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Caption: Signaling pathways activated by extracellular HIV-1 p17.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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